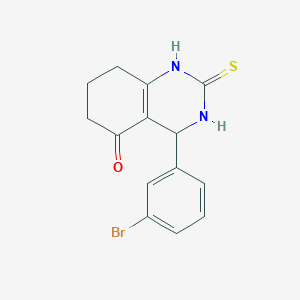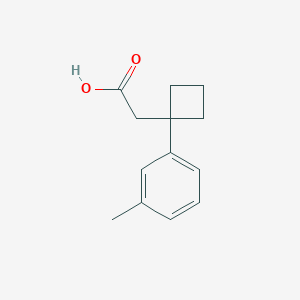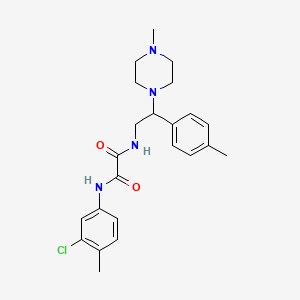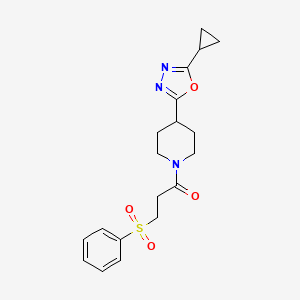
4-(3-Bromophenyl)-2-sulfanylidene-1,3,4,6,7,8-hexahydroquinazolin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-(3-Bromophenyl)-2-sulfanylidene-1,3,4,6,7,8-hexahydroquinazolin-5-one” is a complex organic molecule. It contains a hexahydroquinazolinone core, which is a bicyclic structure consisting of a benzene ring fused to a nitrogen-containing six-membered ring. The molecule also has a bromophenyl group attached to the 4-position and a sulfanylidene group attached to the 2-position of the hexahydroquinazolinone core .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the hexahydroquinazolinone core, with the bromophenyl and sulfanylidene groups providing additional structural features. The bromine atom in the bromophenyl group is a heavy atom that could influence the compound’s properties, such as its density and reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the bromine atom could increase the compound’s density and possibly its boiling point. The nitrogen and sulfur atoms in the molecule could also influence its properties, such as its acidity and reactivity .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of “4-(3-Bromophenyl)-2-sulfanylidene-1,3,4,6,7,8-hexahydroquinazolin-5-one”:
Anticancer Activity
Research has shown that derivatives of quinazolinones, including 4-(3-Bromophenyl)-2-sulfanylidene-1,3,4,6,7,8-hexahydroquinazolin-5-one, exhibit significant anticancer properties. These compounds can inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting cell proliferation . The molecular structure allows for effective interaction with cancer cell receptors, making it a promising candidate for anticancer drug development.
Antimicrobial Properties
This compound has demonstrated potent antimicrobial activity against a range of bacterial and fungal strains. The presence of the bromophenyl group enhances its ability to disrupt microbial cell walls and inhibit essential enzymes, making it effective against resistant strains . This application is crucial in developing new antibiotics to combat antibiotic-resistant bacteria.
Neuroprotective Effects
Studies have indicated that 4-(3-Bromophenyl)-2-sulfanylidene-1,3,4,6,7,8-hexahydroquinazolin-5-one has neuroprotective properties. It can protect neurons from oxidative stress and apoptosis, which are common in neurodegenerative diseases like Alzheimer’s and Parkinson’s . This makes it a potential therapeutic agent for treating such conditions.
Anti-inflammatory Activity
The compound has shown significant anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and enzymes such as COX-2. This property is beneficial in treating chronic inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease .
Antioxidant Properties
4-(3-Bromophenyl)-2-sulfanylidene-1,3,4,6,7,8-hexahydroquinazolin-5-one exhibits strong antioxidant activity, which helps in scavenging free radicals and reducing oxidative stress. This property is essential in preventing cellular damage and aging, and it can be utilized in developing supplements and skincare products .
Enzyme Inhibition
This compound has been studied for its ability to inhibit various enzymes, including acetylcholinesterase and tyrosinase. Inhibiting these enzymes can be beneficial in treating diseases like Alzheimer’s (by preventing the breakdown of acetylcholine) and hyperpigmentation disorders (by reducing melanin production) .
Antiviral Activity
Recent research suggests that 4-(3-Bromophenyl)-2-sulfanylidene-1,3,4,6,7,8-hexahydroquinazolin-5-one may possess antiviral properties. It can interfere with viral replication and inhibit the activity of viral enzymes, making it a potential candidate for developing antiviral drugs .
Photodynamic Therapy
The compound has potential applications in photodynamic therapy (PDT) for cancer treatment. It can act as a photosensitizer, which, upon activation by light, produces reactive oxygen species that can kill cancer cells. This method offers a targeted approach to cancer treatment with minimal side effects .
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various enzymes and receptors, influencing cellular processes .
Biochemical Pathways
Similar compounds have been found to influence various biochemical pathways, leading to downstream effects .
Result of Action
Similar compounds have been found to have various effects at the molecular and cellular levels .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-(3-Bromophenyl)-2-sulfanylidene-1,3,4,6,7,8-hexahydroquinazolin-5-one These factors can include pH, temperature, and the presence of other compounds
properties
IUPAC Name |
4-(3-bromophenyl)-2-sulfanylidene-1,3,4,6,7,8-hexahydroquinazolin-5-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2OS/c15-9-4-1-3-8(7-9)13-12-10(16-14(19)17-13)5-2-6-11(12)18/h1,3-4,7,13H,2,5-6H2,(H2,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXJMXKODSUWFTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(NC(=S)N2)C3=CC(=CC=C3)Br)C(=O)C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Bromophenyl)-2-sulfanylidene-1,3,4,6,7,8-hexahydroquinazolin-5-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(3Ar,6aS)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]pyrrol-5-yl]prop-2-en-1-one](/img/structure/B2626613.png)
![(NZ)-4-methyl-N-[(4E)-2,3,5,6-tetrachloro-4-(4-methylphenyl)sulfonyliminocyclohex-2-en-1-ylidene]benzenesulfonamide](/img/structure/B2626614.png)
![N-[1'-[(2R)-6-Cyano-1,2,3,4-tetrahydro-2-naphthalenyl]-3,4-dihydro-4-oxospiro[2H-1-benzopyran-2,4'-piperidin]-6-yl]methanesulfonamide](/img/structure/B2626615.png)
![N-(5-(2,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2626617.png)

![2-[(3,4-Dichlorophenyl)methyl]-4,7-dimethylpurino[8,7-b][1,3]oxazole-1,3-dione](/img/structure/B2626619.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide](/img/structure/B2626621.png)
![1-(3-Chloro-2-methylphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2626623.png)

![8-(2-Ethoxyphenyl)-1,7-dimethyl-3-(2-piperidylethyl)-1,3,5-trihydro-4-imidazol ino[1,2-h]purine-2,4-dione](/img/structure/B2626626.png)
![Ethyl 2-[(cyclopropylcarbonyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate](/img/structure/B2626630.png)
